N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
Description
N-(4-Ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a triazolopyrazine-based acetamide derivative featuring a 4-ethylphenyl group linked to a heterocyclic core via an acetamide bridge.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-3-16-6-8-17(9-7-16)23-18(28)14-27-21(29)26-12-10-22-19(20(26)24-27)25-11-4-5-15(2)13-25/h6-10,12,15H,3-5,11,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHLTVQCHSOKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of nitrogen-rich heterocycles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 327.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole and pyrazine rings in the structure are known to participate in enzyme inhibition and receptor modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing neurological pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
These results suggest that the compound exhibits significant cytotoxic activity, particularly against breast (MCF-7) and cervical (HeLa) cancer cell lines.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. It has shown effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak | |
| Candida albicans | Moderate |
This antimicrobial profile indicates that this compound may have applications in treating infections.
Case Studies
A notable study focused on the synthesis and evaluation of various derivatives of nitrogen-rich heterocycles similar to this compound. The findings revealed that modifications in the side chains significantly influenced biological activity.
Example Case:
In a comparative study involving structurally related compounds:
- Compound A showed enhanced cytotoxicity due to increased lipophilicity.
- Compound B exhibited lower toxicity but maintained antimicrobial properties.
These results underscore the importance of structural modifications in enhancing biological efficacy.
Comparison with Similar Compounds
Table 1: Core Heterocycle Variations
Aromatic Acetamide Substituents
The N-arylacetamide moiety is critical for target engagement. Key comparisons include:
Table 2: Aromatic Substituent Impact
Heterocyclic Amine Substituents
The piperidine/piperazine group at position 8 modulates solubility and binding affinity:
Table 3: Heterocyclic Amine Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
